2-methylpropyl furan-2-carboxylate
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Overview
Description
2-methylpropyl furan-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-methylpropyl furan-2-carbinol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-methylpropyl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylpropyl furan-2-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological molecules. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Ethyl furan-2-carboxylate
- Propyl furan-2-carboxylate
Uniqueness
2-methylpropyl furan-2-carboxylate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other alkyl furan-2-carboxylates
Properties
CAS No. |
20279-53-2 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methylpropyl furan-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
HREPSLLONKRVKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CO1 |
Purity |
95 |
Origin of Product |
United States |
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